molecular formula C21H26FN3O5S B6518847 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 932996-60-6

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6518847
CAS No.: 932996-60-6
M. Wt: 451.5 g/mol
InChI Key: MZHPLBAHDVVYCB-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is a structurally complex compound featuring a piperazine core substituted with a 4-fluorophenyl group and a sulfonylethyl side chain. The acetamide moiety is further modified with a 2-methoxyphenoxy group, which may enhance its pharmacokinetic properties, such as solubility and receptor binding affinity. Characterization techniques like NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis would likely confirm its structure and purity .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c1-29-19-4-2-3-5-20(19)30-16-21(26)23-10-15-31(27,28)25-13-11-24(12-14-25)18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHPLBAHDVVYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methoxyphenoxy)acetamide. It features a piperazine ring, a sulfonamide linkage, and methoxy and phenoxy substituents, contributing to its diverse biological activities.

Molecular Formula

  • C : 20
  • H : 23
  • F : 1
  • N : 4
  • O : 5
  • S : 1

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the piperazine derivative followed by sulfonation and acetamide formation. The reaction conditions often include organic solvents and catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of phenylacetamides, including those with piperazine moieties, exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundPC3 (Prostate) IC50 (μM)MCF-7 (Breast) IC50 (μM)HL-60 (Leukemia) IC50 (μM)
2a196>250208
2b52191178
2c80>250100
Imatinib407998

This table illustrates that certain derivatives show promising cytotoxic effects against prostate cancer cells, outperforming standard treatments like imatinib in some cases .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. The piperazine structure allows for binding to various receptors, potentially modulating their activity. The presence of fluorophenyl and methoxy groups enhances binding affinity and specificity.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives with nitro groups exhibited higher cytotoxicity against PC3 cells compared to those with methoxy substituents. This suggests that structural modifications can significantly influence the biological efficacy of these compounds .
  • Receptor Binding Studies : Research has indicated that compounds containing the piperazine moiety can act as ligands for serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine- and acetamide-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and biological relevance:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Molecular Formula (Calculated MW) Melting Point (°C) Biological Target/Activity Reference
Target Compound :
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide
- 4-Fluorophenylpiperazine
- Sulfonylethyl
- 2-Methoxyphenoxyacetamide
C₂₁H₂₅FN₃O₅S (MW: 450.51*) Not reported Not reported -
Compound 15 ():
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- 4-Fluorophenylpiperazine
- Thiazole-acetamide
C₂₂H₂₄FN₅OS (MW: 410.51) 269–270 MMP inhibitor (anti-inflammatory)
Compound 6i ():
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine
- Bis(4-fluorophenyl)methyl
- Sulfamoylphenylsulfonyl
C₂₉H₂₇F₂N₅O₄S₂ (MW: 627.68) 230 Not reported
:
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- 4-Fluorophenyl
- Tosylpiperazine
C₁₉H₂₂FN₃O₃S (MW: 403.46) Not reported Not reported
:
N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- 4-Fluorophenylpiperazine
- Acetamidomethylphenyl
C₂₁H₂₅FN₄O₂ (MW: 396.45) Not reported Not reported
:
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 4-Methoxyphenylpiperazine
- Benzothiazole-acetamide
C₂₈H₂₉N₅O₂S (MW: 499.63) Not reported Not reported

*Molecular weight calculated based on structural formula.

Key Observations :

Structural Variations: The target compound uniquely combines a sulfonylethyl linker and a 2-methoxyphenoxyacetamide group, distinguishing it from analogs with simpler acetamide () or sulfonamide () substituents. This structural complexity may influence its binding affinity and metabolic stability.

Physicochemical Properties: The target compound’s molecular weight (450.51) is higher than most analogs, likely due to the sulfonylethyl and methoxyphenoxy groups. This could impact its bioavailability and permeability. Melting points vary significantly: ’s Compound 6i melts at 230°C, while ’s Compound 15 melts at 269–270°C. The target compound’s melting point is unreported but may fall within this range depending on crystallinity .

Biological Activity: Compound 15 () demonstrated MMP inhibitory activity, suggesting that piperazine-acetamide derivatives may target metalloproteinases. The target compound’s methoxyphenoxy group could modulate similar activity . highlights an acetamide derivative ([Ref. The target compound’s sulfonyl group might enhance such interactions .

Synthesis and Characterization :

  • Analogs in were synthesized via nucleophilic substitutions and characterized using TLC, NMR, and mass spectrometry. Similar protocols could apply to the target compound .
  • outlines a synthesis route for a related 2-methoxyphenylpiperazine derivative, involving phthalimide protection and hydrazine deprotection, which may be adaptable .

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